molecular formula C9H11N3O2 B3015292 N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1396870-25-9

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B3015292
CAS No.: 1396870-25-9
M. Wt: 193.206
InChI Key: ZZMYBEVAQKGVKD-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-methoxypyrimidine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)cyclopropanecarboxamide.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-(2-substituted-pyrimidin-5-yl)cyclopropanecarboxamide derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring is known to confer stability and rigidity to the molecule, enhancing its binding affinity to targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxypyridin-5-yl)cyclopropanecarboxamide
  • N-(2-methoxy-4-pyrimidinyl)cyclopropanecarboxamide
  • N-(2-methoxy-6-pyrimidinyl)cyclopropanecarboxamide

Uniqueness

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide stands out due to the specific positioning of the methoxy group on the pyrimidine ring, which influences its reactivity and binding properties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9-10-4-7(5-11-9)12-8(13)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMYBEVAQKGVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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